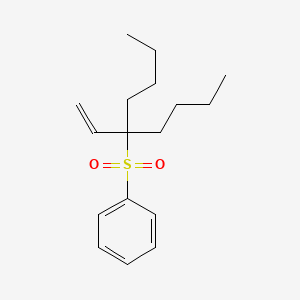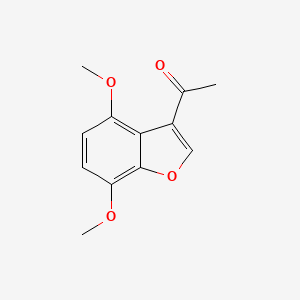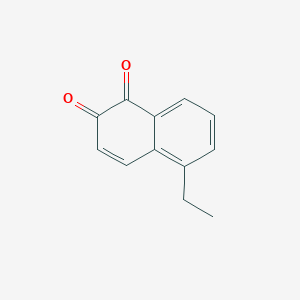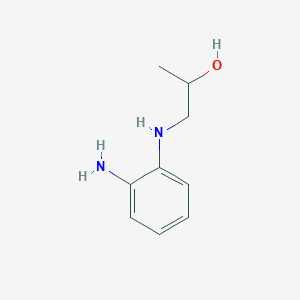![molecular formula C8H11Br B14504551 7-Bromospiro[3.4]oct-5-ene CAS No. 64300-64-7](/img/structure/B14504551.png)
7-Bromospiro[3.4]oct-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromospiro[34]oct-5-ene is an organic compound characterized by a spirocyclic structure, where a bromine atom is attached to the spiro carbon This compound is part of the spiro[3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[3.4]oct-5-ene typically involves the bromination of spiro[3.4]oct-5-ene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromospiro[3.4]oct-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding spirocyclic ketones or alcohols.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of spiro[3.4]oct-5-ene.
Common Reagents and Conditions
Substitution Reactions:
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of spirocyclic compounds with different functional groups.
Oxidation Reactions: Formation of spirocyclic ketones or alcohols.
Reduction Reactions: Formation of spiro[3.4]oct-5-ene.
Scientific Research Applications
7-Bromospiro[3.4]oct-5-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromospiro[3.4]oct-5-ene involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom can participate in electrophilic interactions, while the spirocyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]oct-5-ene: The parent compound without the bromine atom.
7-Chlorospiro[3.4]oct-5-ene: A similar compound with a chlorine atom instead of bromine.
7-Iodospiro[3.4]oct-5-ene: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromospiro[34]oct-5-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs
Properties
CAS No. |
64300-64-7 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
6-bromospiro[3.4]oct-7-ene |
InChI |
InChI=1S/C8H11Br/c9-7-2-5-8(6-7)3-1-4-8/h2,5,7H,1,3-4,6H2 |
InChI Key |
RVFPWDZBJQXJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)
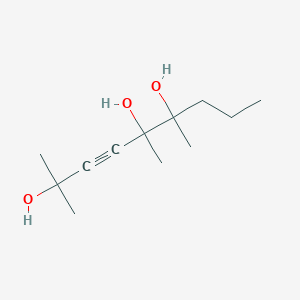


![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
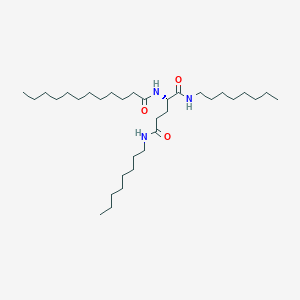
![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)

